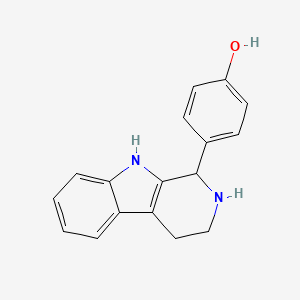

Methyl 3-amino-2-hydroxy-2-phenylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-amino-2-hydroxy-2-phenylpropanoate” belongs to the class of organic compounds known as hybrid peptides. These are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond .

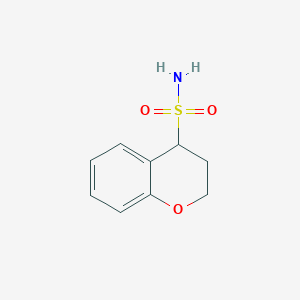

Molecular Structure Analysis

The molecular formula of “Methyl 3-amino-2-hydroxy-2-phenylpropanoate” is C10H13NO2 . The molecular weight is 179.221 . More detailed structural information may be available in structural databases .Scientific Research Applications

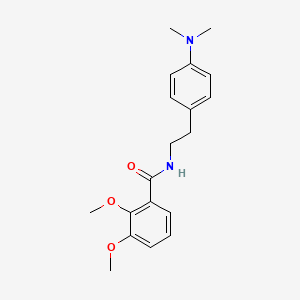

- Chiral β-hydroxy acids play a crucial role in organic synthesis and are intermediates for various natural products. Methyl 3-amino-2-hydroxy-2-phenylpropanoate is a valuable building block for such acids. Researchers have developed efficient protocols for its synthesis, including both erythro (±) and threo (±) isomers. These compounds find applications in drug development, especially when chiral centers are critical for biological activity .

- Methyl 3-amino-2-hydroxy-2-phenylpropanoate derivatives have been investigated for their photo-activation potential toward DNA. Researchers explore their interaction with DNA, aiming for applications in cancer therapy and diagnostics .

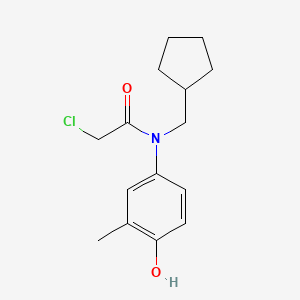

- Branched sulfamides derived from the 1-phenyl-2-phenethylamine scaffold, which includes our compound of interest, have shown promise as single-digit nanomolar inhibitors of both type I and II carbonic anhydrase enzymes. These enzymes are relevant in various physiological processes and diseases .

- The γ-amino β-hydroxybutyric acid (GABOB) component, structurally related to our compound, serves as a neuromodulator in the central nervous system. It is used as a hypotensive drug and plays a role in human metabolism by transporting long-chain fatty acids into mitochondria .

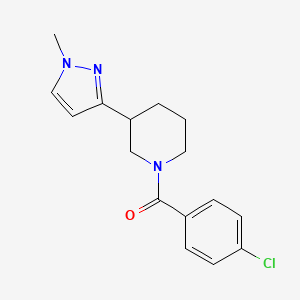

- Researchers have introduced a magnetic solid acid nanocatalyst containing our compound for the synthesis of benzoxazoles. This green process yields benzoxazoles with good efficiency and reusability of the catalyst .

- The β-hydroxy acid moiety in our compound is relevant to the structure of cyclodepsipeptides. These natural products exhibit diverse biological activities, including cytotoxicity and anti-inflammatory effects. Understanding the deprotonation behavior of our compound contributes to the design of novel cyclodepsipeptides .

Chiral Synthesis and Medicinal Chemistry

Quinazoline Derivatives and DNA Interaction

Inhibitors of Carbonic Anhydrase (hCA)

Neuromodulators and Hypotensive Agents

Solid Acid Nanocatalysts for Benzoxazole Synthesis

Deprotonation and Cyclodepsipeptides

Safety and Hazards

“Methyl 3-amino-2-hydroxy-2-phenylpropanoate” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name |

methyl 3-amino-2-hydroxy-2-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-9(12)10(13,7-11)8-5-3-2-4-6-8/h2-6,13H,7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFOWOCVQMAUBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN)(C1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2635380.png)

![N-(1-cyanocycloheptyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2635384.png)

![4-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2635389.png)

![N-(4-methoxybenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2635396.png)

![1-(3-fluorophenyl)-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2635402.png)